(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate

Vue d'ensemble

Description

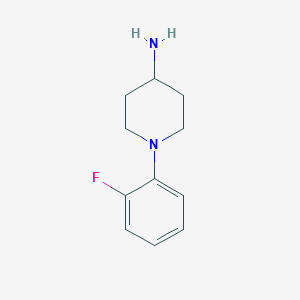

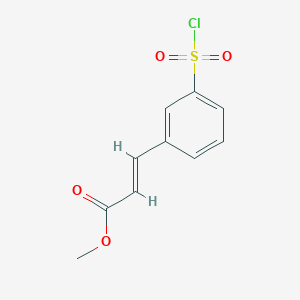

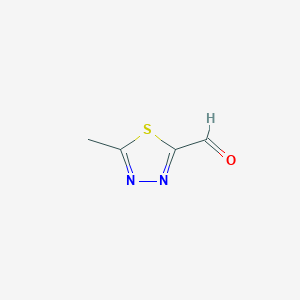

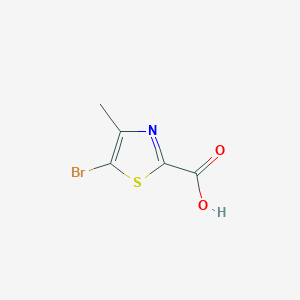

“(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is a chemical compound with the CAS Number: 610801-83-7 . Its molecular weight is 260.7 and its molecular formula is C10H9ClO4S. The IUPAC name for this compound is methyl (E)-3- (3- (chlorosulfonyl)phenyl)acrylate .

Molecular Structure Analysis

The InChI code for “(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate” is 1S/C10H9ClO4S/c1-15-10 (12)6-5-8-3-2-4-9 (7-8)16 (11,13)14/h2-7H,1H3/b6-5+ . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Polymer Science and Engineering

- Polymer Synthesis and Modification : Research has focused on utilizing (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate in the synthesis of polymeric materials. For instance, reversible addition fragmentation chain transfer (RAFT) polymerization mediated by silica-supported 3-(methoxycarbonyl-phenyl-methylsulfanylthiocarbonylsulfanyl) propionic acid demonstrates the compound's role in producing well-defined poly(methyl acrylate) chains grafted onto silica particles. This process is significant for the design of advanced material properties, including mechanical strength and thermal stability (Zhao & Perrier, 2007).

Corrosion Inhibition

- Protection of Metals : The compound has been investigated for its potential as a corrosion inhibitor. Specifically, iron surfaces coated with self-assembled films of similar acrylate derivatives show enhanced resistance to corrosion. These findings are crucial for extending the lifespan of metal components in various industrial applications (Zhang Zhe et al., 2009).

Chemical Synthesis

- Reactivity and Mechanistic Insights : The compound has been part of studies aiming to understand reaction mechanisms, such as the cyclization reaction facilitated by multicatalysis involving both the solvent and substrate. These studies offer vital insights into synthetic pathways that can be harnessed for creating complex molecules with potential applications in pharmaceuticals and material science (Jiahui Liu et al., 2016).

Environmental Applications

- Atmospheric Chemistry : Investigations into the atmospheric degradation of acrylate esters, which share functional similarities with (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, contribute to understanding their impact on air quality and potential regulatory implications. These studies help assess the environmental footprint of chemical compounds widely used in industrial processes (A. Moreno et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, also known as Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate, is a complex organic compoundIt’s worth noting that similar compounds, such as phenyl acrylate, have been used as monomers in the synthesis of acrylic diblock copolymer nano-objects .

Mode of Action

It’s known that similar compounds can undergo reactions like the claisen condensation . In the Claisen condensation, one ester acts as a nucleophile while a second ester acts as the electrophile, leading to the formation of a β-keto ester product .

Biochemical Pathways

Similar compounds have been involved in polymerization-induced self-assembly (pisa) formulations . PISA is a technique for the rational synthesis of diblock copolymer nano-objects in the form of concentrated dispersions .

Pharmacokinetics

The pharmacokinetics of similar compounds can be studied using various methods .

Result of Action

Similar compounds have been used in the synthesis of acrylic diblock copolymer nano-objects via pisa, which can self-assemble into well-defined micelles in a solvent that is selective for one of the two blocks .

Action Environment

It’s known that environmental factors such as ph and temperature can significantly affect the self-assembly and morphology of similar compounds .

Propriétés

IUPAC Name |

methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLXDBWFFKLKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609766 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610801-83-7 | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)